

Technical Guide: Spectroscopic Data for Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Cat. No.: B599494

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific experimental spectroscopic data for **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** is not readily available in published scientific journals or databases. This guide provides a detailed analysis of the expected spectroscopic characteristics based on structurally similar compounds. All data presented for analogous compounds is for comparative purposes.

Introduction

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry. The functional groups present—a carbobenzyloxy (Cbz) protecting group on the nitrogen, a methyl group, and a methyl ester at the 3-position—each contribute distinct features to its spectroscopic profile. Understanding these expected spectral characteristics is crucial for its synthesis, purification, and characterization in research and drug development.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chiral center at the 3-position and the presence of rotamers due to the amide bond of the Cbz group.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Cbz-CH ₂	~5.1-5.2	Singlet (broad)	The benzylic protons of the Cbz group. Broadness may be due to rotamers.
Cbz-Ar-H	~7.2-7.4	Multiplet	Aromatic protons of the Cbz group.
O-CH ₃	~3.7	Singlet	Methyl ester protons.
C3-CH ₃	~1.2-1.4	Singlet	Methyl group at the 3-position.
Piperidine ring protons	~1.5-4.0	Multiplets	The piperidine ring protons will show complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons adjacent to the nitrogen and the ester will be further downfield.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Carbon	Predicted Chemical Shift (ppm)	Notes
Cbz C=O	~155	Carbonyl of the carbamate.
Cbz Aromatic C	~127-137	Aromatic carbons of the Cbz group.
Cbz CH ₂	~67	Benzylic carbon of the Cbz group.
Ester C=O	~173-175	Carbonyl of the methyl ester.
Ester O-CH ₃	~52	Methyl carbon of the ester.
C3 (quaternary)	~45-50	The quaternary carbon at the 3-position.
C3-CH ₃	~20-25	Methyl carbon at the 3-position.
Piperidine C2, C6	~40-55	Carbons adjacent to the nitrogen.
Piperidine C4, C5	~20-35	Remaining piperidine ring carbons.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the carbonyl groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Cbz)	~1690-1700	Strong
C=O (Ester)	~1730-1740	Strong
C-H (Aromatic)	~3030-3100	Medium
C-H (Aliphatic)	~2850-2960	Medium-Strong
C-O	~1200-1300	Strong

Predicted Mass Spectrometry (MS)

For high-resolution mass spectrometry (HRMS), the exact mass can be calculated for the molecular formula $C_{15}H_{19}NO_4$.

Ion	Calculated m/z
$[M+H]^+$	278.1387
$[M+Na]^+$	300.1206

The fragmentation pattern in MS/MS would likely involve the loss of the Cbz group, the methoxy group, and cleavage of the piperidine ring.

Spectroscopic Data of Analogous Compounds

To provide a reference, the following tables summarize the experimental spectroscopic data for structurally related piperidine derivatives.

Methyl 1-benzylpiperidine-3-carboxylate (CAS: 50585-91-6)

This compound is structurally similar, with a benzyl group instead of a Cbz group on the nitrogen.

(No detailed spectroscopic data was found in the search results for this specific analog)

Methyl N-Boc-piperidine-3-carboxylate (CAS: 148763-41-1)

The tert-butyloxycarbonyl (Boc) group is another common nitrogen protecting group.

1H NMR (400 MHz, $CDCl_3$)[[1](#)]

Protons	Chemical Shift (ppm)	Multiplicity
Boc C(CH ₃) ₃	1.4	s
Piperidine H	1.6	d, J = 3.4 Hz
Piperidine H	1.6	m
Piperidine H	1.7	m
Piperidine H	2.0	m
Piperidine H	2.4	m
Piperidine H	2.8	m
Piperidine H	3.0	s
O-CH ₃	3.7	s
Piperidine H	3.9	d, J = 13.2 Hz

| Piperidine H | 4.1 | s |

(Note: The original data source provides a simplified description of the multiplets for the piperidine protons.)

Experimental Protocols

A general procedure for the synthesis and characterization of **Methyl 1-Cbz-3-methylpiperidine-3-carboxylate** would involve a multi-step synthesis followed by purification and spectroscopic analysis.

General Synthetic Approach

- Starting Material: A suitable precursor, such as 3-methylpiperidine-3-carboxylic acid.
- N-Protection: Protection of the secondary amine of the piperidine ring with a carbobenzyloxy group using benzyl chloroformate (Cbz-Cl) in the presence of a base.
- Esterification: Conversion of the carboxylic acid to a methyl ester. This can be achieved using methanol with a catalyst such as thionyl chloride or by reaction with

trimethylsilyldiazomethane.[1]

- Purification: The crude product would be purified using techniques such as flash column chromatography.
- Characterization: The structure of the final product would be confirmed using ^1H NMR, ^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry.

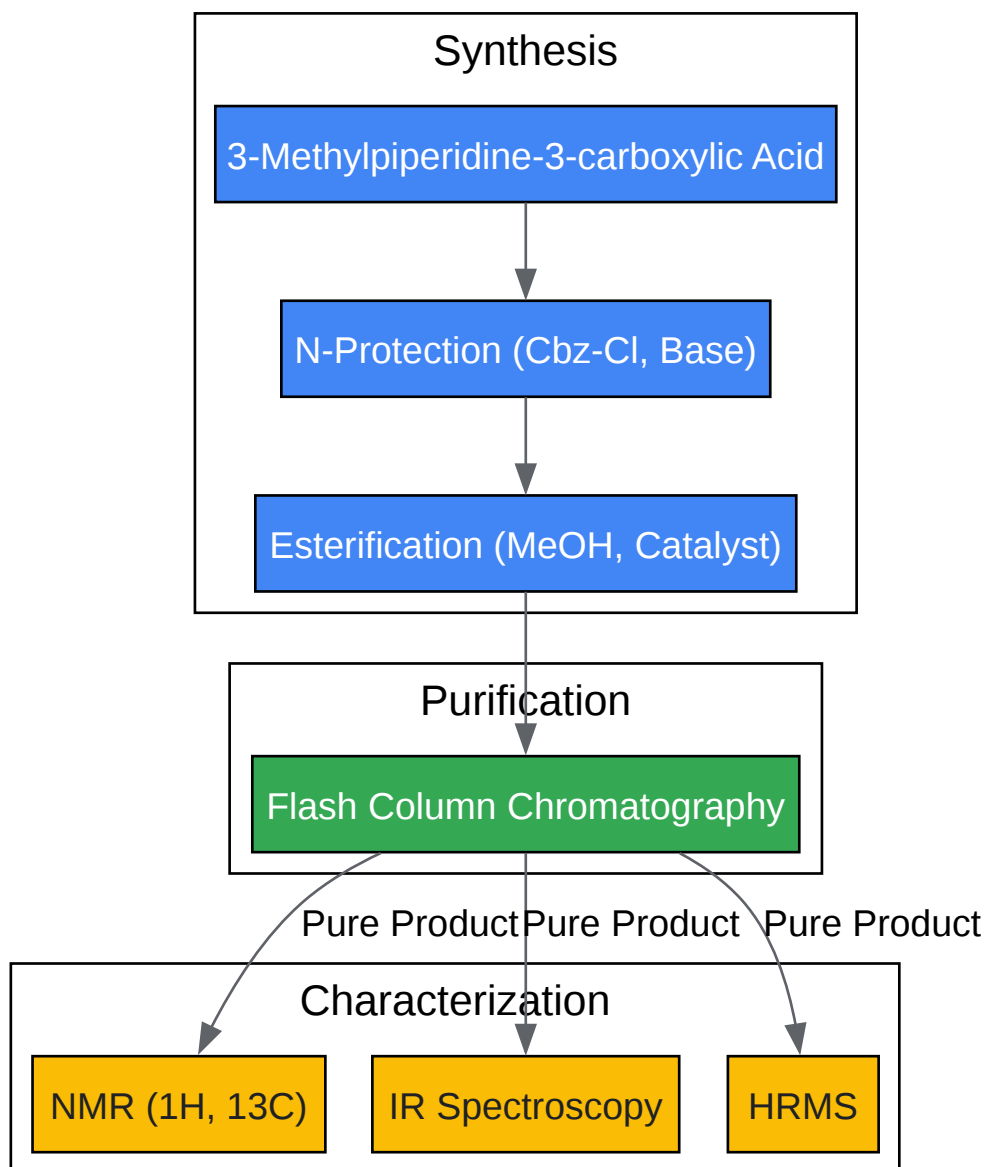
General Characterization Methods[2]

- ^1H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl_3). Chemical shifts are reported in ppm relative to a residual solvent peak.
- ^{13}C NMR: Spectra are recorded on the same instrument, and chemical shifts are referenced to the solvent signal.
- IR Spectroscopy: Spectra are often recorded on an FTIR spectrometer, and the data is reported in wavenumbers (cm^{-1}).
- High-Resolution Mass Spectrometry (HRMS): ESI-TOF (Electrospray Ionization - Time of Flight) is a common technique for obtaining accurate mass measurements.

Visualization

Synthetic and Characterization Workflow

General Workflow for Synthesis and Characterization



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References

- 1. 1-Methylpiperidine-3-carboxylic acid ethyl ester [webbook.nist.gov]
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